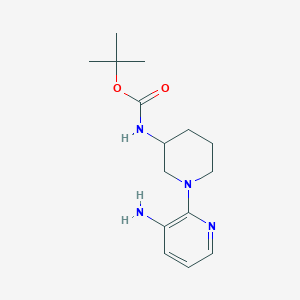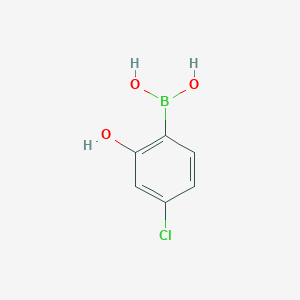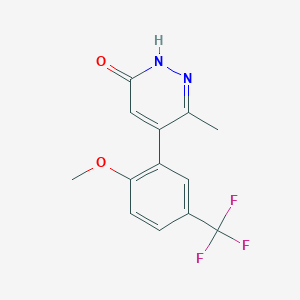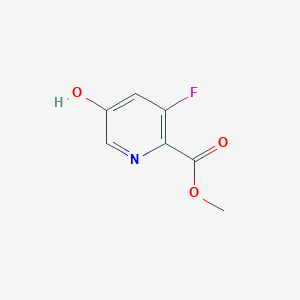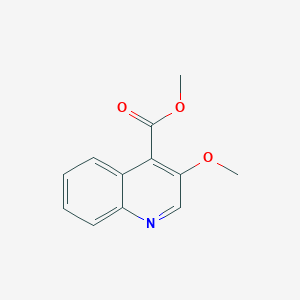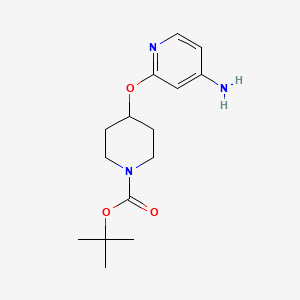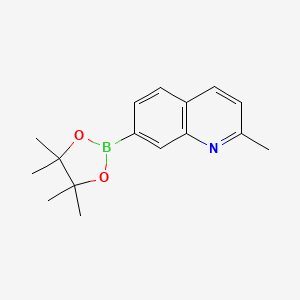
2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Overview
Description
“2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline” is a chemical compound with the molecular formula C16H24BNO2 . It is related to other compounds such as 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene and 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane .
Synthesis Analysis
The synthesis of similar compounds involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also used .Molecular Structure Analysis
The molecular structure of “2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline” can be analyzed using single crystal X-ray diffraction . More details can be obtained from the Cambridge Crystallographic Data Centre .Chemical Reactions Analysis
The chemical reactions involving similar compounds include borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also observed .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline” include a boiling point of 370.5±42.0 °C at 760 mmHg, a density of 1.1±0.1 g/cm3, and a molar refractivity of 79.8±0.4 cm3 .Scientific Research Applications
Hydrolysis and Structural Characterization
The compound 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-quinoline undergoes rapid hydrolysis in air, leading to unexpected products like the (quinolinium-8-yl)trihydroxyborate zwitterion or an anhydride, depending on hydrolysis conditions. This behavior questions the isolation of monomeric (quinolin-8-yl)boronic acid in a neutral form, which is significant in understanding the chemical properties and potential applications of such compounds (Son et al., 2015).
Synthesis and Crystal Structure Analysis
Compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related boric acid ester intermediates have been synthesized and structurally analyzed. These compounds were confirmed through spectroscopic methods and X-ray diffraction. Such structural analyses are crucial for understanding the molecular behavior and potential applications in various scientific fields (Huang et al., 2021).
Suzuki Cross-Coupling Reactions
A method for introducing aryl and vinyl substituents into the structure of 8-hydroxyquinoline has been developed, utilizing compounds like 7-(4,4,5,5-tetramethyl[l,3,2]dioxaborolan-2-yl)quinolin-8-ol. This methodology is based on Suzuki cross-coupling reactions, essential for the synthesis of various complex organic compounds, including pharmaceuticals (Babudri et al., 2006).
DFT and Vibrational Properties Studies
In-depth studies involving density functional theory (DFT) and vibrational properties have been conducted on derivatives of 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline. These studies reveal insights into the molecular structures and physicochemical properties, which are vital for the development of new materials and chemicals (Wu et al., 2021).
Interaction with Phosphorus Nucleophiles
The interaction of quinoline derivatives, including those related to 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, with charged phosphorus nucleophiles has been explored. These reactions demonstrate the redox reactivity of these compounds, which is crucial for applications in synthetic chemistry and material science (Nycz et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO2/c1-11-6-7-12-8-9-13(10-14(12)18-11)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPSOJMEXFLBRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



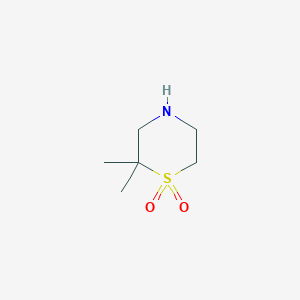
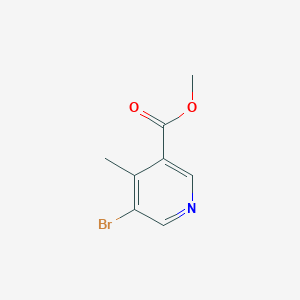
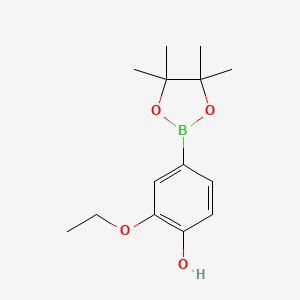
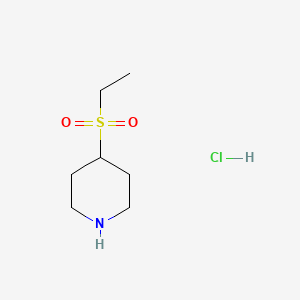
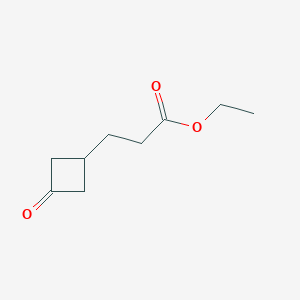
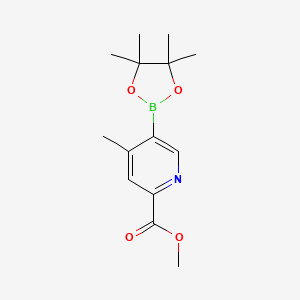
![2-Chloro-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1429066.png)
